molecular formula C7H10O2 B1209497 Ethylcyclopentenolone CAS No. 21835-01-8

Ethylcyclopentenolone

Cat. No. B1209497
CAS RN: 21835-01-8
M. Wt: 126.15 g/mol
InChI Key: JHWFWLUAUPZUCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentenone derivatives involves innovative approaches, including catalyzed reactions and the exploration of novel precursors. For instance, the N-heterocyclic carbene-catalyzed cyclopentannulation of enals and chalcones via homoenolate has been observed, leading efficiently to 3,4-trans-disubstituted-1-aryl cyclopentenes (Nair et al., 2006). Another method involves the reaction of ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor to new heterocyclic compounds (Solodukhin et al., 2004).

Molecular Structure Analysis

Understanding the molecular structure of ethylcyclopentenolone is crucial for its application in synthesis and material science. Detailed structural and biochemical data, through methods such as X-ray crystallography and NMR spectroscopy, are essential for designing specific synthesis pathways and for the modification of its chemical properties to suit various applications.

Chemical Reactions and Properties

This compound's chemical reactions are diverse, including its involvement in cycloaddition reactions and its reactivity towards various nucleophiles and electrophiles. Its unique chemical properties allow for its use in synthesizing complex heterocyclic compounds, offering a broad range of chemical functionalities (Guan & Shi, 2009).

Scientific Research Applications

Ethylene Inhibition and Plant Growth

Ethylene is a natural plant hormone involved in various developmental processes, including ripening, senescence, and abscission. Research has shown that compounds like 1-methylcyclopropene (1-MCP) can effectively inhibit ethylene action in a range of fruits, vegetables, and floriculture crops, leading to extended shelf life and improved postharvest quality. Ethylene inhibitors like 1-MCP are instrumental in exploring the role of ethylene in plants and have significant applications in agriculture and horticulture (Blankenship & Dole, 2003).

Antimicrobial Properties

Sesquiterpenoids like nerolidol, farnesol, bisabolol, and apritone have been investigated for their ability to enhance bacterial permeability and susceptibility to antibiotics. These compounds, traditionally used as flavorants and aroma compounds in the food and perfume industries, show promise in sensitizing bacteria like Staphylococcus aureus and Escherichia coli to various antibiotics, suggesting potential applications in combating bacterial resistance (Brehm-Stecher & Johnson, 2003).

Effects on Anaerobic Treatment Systems

The impact of antibiotics on microbial communities in anaerobic sequencing batch reactors has been studied, revealing how combinations like erythromycin-tetracycline-sulfamethoxazole affect bacteria, archaea, and methanogenic archaea. These findings are crucial for understanding and improving the performance of anaerobic systems in waste treatment, where the stability of microbial populations is essential (Aydın, İnce, & Ince, 2015).

Ethylene Receptor Interactions in Plants

Compounds that bind to the ethylene receptor in plants can either induce or prevent an ethylene response. 1-Methylcyclopropene (1-MCP), commercially available under names like EthylBloc and SmartFresh™, is used to extend the life of plant material by preventing ethylene-sensitive responses such as senescence and abscission in flowers and delaying ripening in fruits and vegetables. This indicates significant applications in agricultural and horticultural practices to enhance product quality and longevity (Sisler & Serek, 2003).

properties

IUPAC Name

3-ethyl-2-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWFWLUAUPZUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044232
Record name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white crystalline powder with a maple-, caramel-, smoky-, coffee-like odour
Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethylcyclo-pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

78.00 to 80.00 °C. @ 4.00 mm Hg
Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol, glycerol, benzyl alcohol and water
Record name Ethylcyclo-pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.060-1.066
Record name Ethylcyclo-pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

21835-01-8
Record name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
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Record name 3-Ethyl-1,2-cyclopentanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-
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Record name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
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Record name 3-ethyl-2-hydroxycyclopent-2-en-1-one
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Record name 3-ETHYL-1,2-CYCLOPENTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8EA788C9
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Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38 - 40 °C
Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

3.08 g (22 mmol) of 3-ethyl-2-methoxy-2-cyclopenten-1-one are held at reflux temperature for 5 hours with 30.80 g of 5N hydrochloric acid. After cooling the reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product is bulb-tube distilled at 0.1 mbar/110° C. and gives 1.82 g (65.7%) of 3-ethyl-2-hydroxy-2-cyclopenten-1-one (melting point 39°-41° C.).
Name
3-ethyl-2-methoxy-2-cyclopenten-1-one
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCC1=C(OC)C(=O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylcyclopentenolone
Reactant of Route 2
Ethylcyclopentenolone
Reactant of Route 3
Ethylcyclopentenolone
Reactant of Route 4
Ethylcyclopentenolone
Reactant of Route 5
Ethylcyclopentenolone
Reactant of Route 6
Ethylcyclopentenolone

Q & A

Q1: What role does ethylcyclopentenolone play in the flavor profile of cigarette smoke?

A: Research indicates that this compound, while present in smaller quantities than its methyl analog, contributes to the overall flavor of cigarette smoke. [] It is suggested that compounds like this compound are important for the fundamental smoky flavor, enhancing and modifying the flavor profile produced by phenols. [] This interaction results in a more "smoky" taste rather than a purely "phenolic" or "cresotic" character. []

Q2: How was this compound identified and quantified in cigarette smoke?

A: The study employed a combination of gas chromatography and mass spectrometry to identify and quantify this compound in cigarette smoke. [] This involved a multi-step process:

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